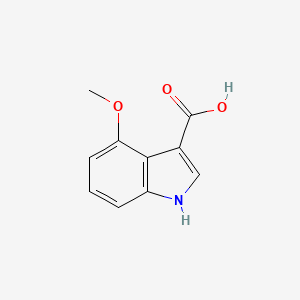

4-Methoxy-1H-indole-3-carboxylic acid

Descripción general

Descripción

4-Methoxy-1H-indole-3-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological activities. Indole derivatives are prevalent in various natural products and synthetic drugs, playing crucial roles in cell biology and medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a one-pot, three-component reaction involving aryl hydrazines, ketones, and alkyl halides . Another method includes the Bartoli indole synthesis, which uses nitroalkenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its operational simplicity and high yield. The reaction conditions typically include acidic or basic catalysts and elevated temperatures to facilitate the formation of the indole ring .

Análisis De Reacciones Químicas

Acylation and Chlorination Reactions

The carboxylic acid group undergoes chlorination to form reactive acyl chlorides. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under reflux conditions:

The resulting acyl chloride is highly reactive and serves as a precursor for nucleophilic substitution reactions, such as amide or ester formation .

Nucleophilic Substitution

The carbonyl chloride derivative reacts with nucleophiles like amines or alcohols:

For example, reaction with ammonia yields 4-methoxy-1H-indole-3-carboxamide (C₁₀H₁₀N₂O₂), a compound studied for its biochemical interactions .

Electrophilic Aromatic Substitution

The methoxy group at the 4-position activates the indole ring toward electrophilic substitution. Key reactions include:

-

Nitration : Occurs preferentially at the 5- or 6-position of the indole ring using nitric acid (HNO₃) .

-

Halogenation : Bromination or iodination at the 2-position with reagents like N-bromosuccinimide (NBS) .

-

Formylation : Directed to the 6-position using Vilsmeier-Haack conditions (POCl₃/DMF) .

The reactivity is governed by the electron-donating methoxy group, which enhances the nucleophilicity of the indole ring .

Decarboxylation

Under high-temperature or acidic conditions, the carboxylic acid group undergoes decarboxylation to form 4-methoxyindole derivatives:

This reaction is critical in synthesizing simpler indole scaffolds for pharmaceutical applications.

Reduction and Oxidation

-

Reduction : The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH₄):

\text{–COOH} \xrightarrow{\text{LiAlH}_4} \text{–CH}_2\text{OH}

-**[Oxidation](pplx://action/followup)**:Themethoxygroupisstableundermildconditionsbutcanbedemethylatedtoahydroxylgroupusingstrongacids(e.g.,HBrinaceticacid)[5].---###6.[CondensationReactions](pplx://action/followup)Thecompoundparticipatesinacid-catalyzedcondensationswithaldehydesorα,β-unsaturatedketones.Forexample,reactionwithbenzaldehydeformsSchiffbaseintermediates,whichareprecursorstobioactiveheterocycles[2][4].---###7.[KeyReactionData](pplx://action/followup)|**Reaction**|**Conditions**|**Yield**|**Reference**||----------------------------|-------------------------------------|-----------|---------------||Chlorination|SOCl₂,Reflux,4h|85–90%|[1]||AmideFormation|NH₃,DMF,RT|78%|[6]||Nitration|HNO₃,H₂SO₄,0°C|65%|[2]||Decarboxylation|Cu/Quinoline,200°C|70%|[5]|---###8.[MechanisticInsights](pplx://action/followup)-**[AcylChlorideFormation](pplx://action/followup)**:ProceedsviaanucleophilicattackofSOCl₂onthecarboxylicacid,followedbyeliminationofHClandSO₂[1].-**[ElectrophilicSubstitution](pplx://action/followup)**:Themethoxygroupdirectsincomingelectrophilestospecificpositionsontheindoleringthroughresonanceandinductiveeffects[2].---###9.[ApplicationsinDrugDevelopment](pplx://action/followup)ThiscompoundisakeyintermediateinsynthesizingAMP-activatedproteinkinase(AMPK)activators,suchasPF-06409577,whichshowpromiseintreatingdiabeticnephropathy[3].Itsderivativesalsoexhibitantioxidantandanti-inflammatoryproperties[4].---Thisanalysisunderscoresthecompound’sversatilityinsyntheticchemistry,enablingaccesstostructurallydiverseindolederivativeswithsignificantpharmacologicalpotential.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Methoxy-1H-indole-3-carboxylic acid plays a crucial role as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to enhance drug efficacy and specificity makes it valuable in developing novel therapeutic agents. For instance, studies have shown that methoxy substitution at the 4-position on the indole unit significantly improves the inhibitory potency of compounds against various targets, including viral proteases like SARS-CoV 3CL protease .

Biochemical Research

This compound is extensively used in biochemical studies focusing on enzyme inhibition and receptor interactions. It provides insights into cellular mechanisms and potential therapeutic targets. Research has demonstrated that modifications to the indole structure can lead to compounds with enhanced biological activity, making them suitable candidates for further drug development .

Natural Product Synthesis

This compound is employed in synthesizing natural products, which can lead to discovering new bioactive compounds with medicinal properties. Its structural versatility allows chemists to create complex organic molecules that mimic natural products, potentially leading to innovative treatments for various diseases .

Material Science

In material science, this compound finds applications in developing organic materials such as polymers and coatings. The unique chemical properties of this compound enhance material performance, making it suitable for use in organic electronics and photonic devices .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in various analytical methods. It aids in quantifying and characterizing complex mixtures in different samples, thereby facilitating the study of related compounds and their interactions .

Table 1: Summary of Key Research Findings on this compound

Mecanismo De Acción

The mechanism of action of 4-Methoxy-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can activate nuclear receptors, regulate intestinal hormones, and affect the biological effects of bacteria as signaling molecules. These interactions help maintain intestinal homeostasis, impact liver metabolism, and modulate the immune response .

Comparación Con Compuestos Similares

Similar Compounds

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carboxaldehyde: A compound with potential anticancer properties.

Indole-3-propionic acid: Known for its antioxidant activity.

Uniqueness

4-Methoxy-1H-indole-3-carboxylic acid is unique due to its methoxy group at the 4-position, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other indole derivatives and can lead to distinct pharmacological properties .

Actividad Biológica

4-Methoxy-1H-indole-3-carboxylic acid (4-MICA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of 4-MICA, supported by data tables and research findings.

Chemical Structure and Properties

4-MICA is characterized by its indole core, which is a common structural motif in many biologically active compounds. The presence of the methoxy group at the 4-position enhances its pharmacological potential by influencing its interaction with biological targets.

The biological activity of 4-MICA can be attributed to several mechanisms:

- Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Interaction : It can bind to various receptors, affecting cellular signaling pathways.

- Covalent Bond Formation : The carboxylic acid group may form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their activity.

1. Antimicrobial Properties

Research indicates that 4-MICA exhibits significant antimicrobial activity against various bacterial strains. Its indole structure contributes to its effectiveness by disrupting cellular processes in pathogens.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. |

| Study 2 | Showed that 4-MICA inhibits biofilm formation in pathogenic bacteria. |

2. Anticancer Activity

4-MICA has shown promising anticancer properties, including:

- Induction of Apoptosis : Studies reveal that it induces apoptosis in cancer cells through mitochondrial pathways.

- Microtubule Disruption : Certain modifications enhance cytotoxicity by disrupting microtubule polymerization.

| Study | Findings |

|---|---|

| Study 3 | Induced apoptosis in human cancer cell lines through mitochondrial pathways. |

| Study 4 | Disrupted microtubule dynamics, leading to increased cell death rates in cancer cells. |

3. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies and Research Findings

Several notable studies have explored the biological activity of 4-MICA:

- Antimicrobial Efficacy : A study highlighted its effectiveness against multi-drug resistant strains, showcasing its potential as a lead compound for antibiotic development.

- Cancer Cell Line Studies : In vitro studies demonstrated significant cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity.

- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the indole ring significantly affect biological potency.

Notable Research Insights

- A study indicated that structural variations in indole derivatives could enhance binding affinities for specific cancer-related targets, improving therapeutic efficacy.

- Another investigation revealed that 4-MICA reduces oxidative stress markers in cancer models, suggesting a protective role against cellular damage.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methoxy-1H-indole-3-carboxylic acid, and how are reaction conditions optimized?

The synthesis typically employs the Fischer indole synthesis , involving cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions. Key parameters include:

- Catalysts : Concentrated HCl or H₂SO₄.

- Temperature : 80–120°C, optimized to avoid side reactions.

- Purification : Crystallization or column chromatography to isolate the product (≥95% purity) . Example protocol: React 4-methoxy-3-methylphenylhydrazine with a ketone precursor in refluxing ethanol/HCl, followed by recrystallization in ethanol/water.

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy group at C4, carboxylic acid at C3). For example, the methoxy proton typically resonates at δ 3.8–4.0 ppm .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₉NO₃: calc. 192.0655, observed 192.0658) .

- IR spectroscopy : Carboxylic acid O–H stretch at ~2500–3000 cm⁻¹ and C=O stretch at ~1680–1700 cm⁻¹ .

Advanced Research Questions

Q. What crystallographic methods are used to resolve the 3D structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement) is standard. Key steps:

- Data collection : At 100 K to minimize thermal motion.

- Refinement : Anisotropic displacement parameters for non-H atoms; hydrogen bonds (e.g., N–H⋯O) stabilize the crystal lattice.

- Validation : R-factor < 0.05 and wR₂ < 0.15 ensure accuracy . Example: A related indole derivative showed a dihedral angle of 22.5° between aromatic rings, influencing packing interactions .

Q. How do structural modifications (e.g., methoxy position) affect biological activity?

- Methoxy group : Positional isomerism (e.g., 4- vs. 5-methoxy) alters electronic properties and binding to targets like cytochrome P450 enzymes.

- Carboxylic acid : Esterification (e.g., methyl ester) improves membrane permeability but reduces affinity for polar active sites.

- Case study : 2-(4-Methoxy-3-methylphenyl)-1H-indole-3-carboxylic acid showed enhanced anticancer activity (IC₅₀ = 12 µM) compared to non-methylated analogs due to hydrophobic interactions .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

- Dose-response validation : Repeat assays using standardized cell lines (e.g., HeLa or MCF-7) and controls.

- Metabolic stability testing : Assess compound degradation in serum to rule out false negatives.

- Structural analogs : Compare activity of derivatives to isolate critical functional groups. For example, replacing the methoxy group with Cl reduced potency by 50% in one study .

Q. Methodological Challenges and Solutions

Q. How can researchers optimize the compound’s solubility for in vitro assays?

- Co-solvents : Use DMSO (≤0.1% v/v) to dissolve the compound without cytotoxicity.

- pH adjustment : Neutralize the carboxylic acid with NaOH to form a sodium salt (improves aqueous solubility).

- Nanoparticle formulation : Encapsulate in PEGylated liposomes to enhance bioavailability .

Q. What computational tools predict the compound’s interaction with biological targets?

- Molecular docking (AutoDock Vina) : Simulate binding to receptors (e.g., COX-2 or EGFR).

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR models : Correlate substituent electronegativity with IC₅₀ values to guide synthesis .

Q. Key Citations

Propiedades

IUPAC Name |

4-methoxy-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-7-9(8)6(5-11-7)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWWWJZMLMUDIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=CN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590801 | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203937-50-2 | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.